2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride
Overview
Description
“2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride” is a synthetic organic compound with the CAS Number: 2098085-16-4 . It has a molecular weight of 171.62 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H
. This indicates that the compound has a cyclopentane ring with two fluorine atoms and one methylamine group attached to it. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 171.6 g/mol . The chemical formula isC6H12ClF2N
.
Scientific Research Applications
The compound 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride exhibits potential in the realm of stable carbonium ions. Olah et al. (1967) demonstrated that stable solutions of 1-methylcyclopentyl cation, a structure closely related to this compound, could be obtained by reacting 1-methyl-1-chlorocyclopentane with SbF5-SO2 solutions. These findings contribute to understanding the stability and reactivity of carbonium ions, particularly in hydrocarbon isomerization processes, a crucial aspect in materials science and synthetic chemistry (Olah, Bollinger, Cupas, & Lukas, 1967).
Additionally, the ability of tetrafluoroborate salts of alkylamines, structurally resembling this compound, to resist N oxidation by methyl(trifluoromethyl)dioxirane highlights the selective oxidation capabilities of aliphatic tertiary and secondary C-H bonds in the alkyl sidechain. This characteristic is pivotal in the synthesis of amino alcohols and amino acetamides, offering insights into the oxyfunctionalization of carbon-hydrogen bonds in various amines (Asensio, González-Núñez, Bernardini, Mello, & Adam, 1993).
Safety and Hazards
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclopentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJTNFHMYXXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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